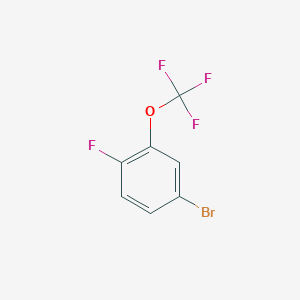

4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene

説明

特性

IUPAC Name |

4-bromo-1-fluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJNLJQEHOVQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590687 | |

| Record name | 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-45-3 | |

| Record name | 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene involves the reaction of 4-bromophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the use of lithium diisopropylamide (LIDA) at low temperatures to generate the corresponding phenyllithium intermediate, which then reacts with trifluoromethyl iodide .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

化学反応の分析

Types of Reactions

4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Lithium Diisopropylamide (LIDA): Used for generating phenyllithium intermediates at low temperatures.

Palladium Catalysts: Commonly used in coupling reactions.

Bases: Such as potassium carbonate, used in substitution reactions.

Major Products Formed

Biaryl Compounds: Formed through coupling reactions.

Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.

科学的研究の応用

4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Organic Chemistry: Used as a building block for synthesizing more complex molecules.

Medicinal Chemistry: Investigated for its potential use in drug discovery and development.

Material Science: Used in the synthesis of novel materials with unique electronic properties.

Biological Research: Studied for its interactions with biological molecules and potential as a biochemical probe.

作用機序

The mechanism of action of 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its halogen and trifluoromethoxy groups, affecting their activity and function .

類似化合物との比較

Structural and Functional Group Variations

The reactivity and applications of bromo-fluoro-trifluoromethoxy benzene derivatives depend on substituent positions and additional functional groups. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties

Reactivity in Pd-Catalyzed Direct Arylations

The electronic and steric effects of substituents significantly influence reaction efficiency:

- This compound : The presence of both fluoro and trifluoromethoxy groups creates a strongly electron-deficient ring, enhancing reactivity in cross-coupling reactions. However, steric hindrance at position 2 may reduce accessibility for certain catalysts .

- 1-Bromo-4-(trifluoromethoxy)benzene : Lacking a fluoro group, this compound shows high reactivity in Pd-catalyzed arylations with heteroarenes, achieving yields up to 95% under optimized conditions .

- 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene : Meta-substitution of bromo and para-trifluoromethoxy groups allows efficient coupling with imidazo[1,2-a]pyridine (90–91% yields), demonstrating tolerance to steric bulk .

- 1-Bromo-4-(difluoromethoxy)benzene : Replacing trifluoromethoxy with difluoromethoxy reduces electron-withdrawing effects, leading to lower yields (72–77%) in arylations .

Table 2: Reaction Yields in Pd-Catalyzed Arylations

Substituent Effects on Physicochemical Properties

生物活性

4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and a trifluoromethoxy group attached to a benzene ring. This unique structure confers specific biochemical properties that are significant in various biological contexts, particularly in drug design and enzyme interaction studies. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

The molecular formula of this compound is C7H3BrF4O, with a molecular weight of approximately 251.00 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration into biological membranes and influencing its reactivity with biological targets.

Enzyme Interactions

This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. These interactions can lead to the formation of reactive metabolites that may modify nucleic acids and proteins, potentially altering their function.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| Cytochrome P450 1A2 | Inhibition | Reduced monooxygenase activity |

| Cytochrome P450 2E1 | Activation | Enhanced substrate metabolism |

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways : It modulates the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular metabolism.

- Oxidative Stress Induction : It can induce oxidative stress in certain cell types, leading to alterations in redox status and potential cytotoxic effects.

Case Study: MAPK Pathway Modulation

In a study examining the effects on human liver cells, this compound was observed to activate the MAPK pathway, resulting in increased expression of genes involved in inflammation and apoptosis. This suggests a potential role in liver-related pathologies.

Molecular Mechanisms

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Binding : The compound binds to active sites of enzymes, either inhibiting or activating their catalytic functions.

- Gene Expression Modulation : It influences transcription factors that regulate gene expression, impacting various metabolic pathways.

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to cytochrome P450 enzymes |

| Transcription Factor Modulation | Alters activity of key regulatory proteins |

Metabolic Pathways

The metabolism of this compound primarily involves cytochrome P450-mediated biotransformation. The formation of various metabolites can retain biological activity and influence metabolic flux within cells. The interaction with cofactors such as NADPH is crucial for its metabolic processing .

Subcellular Localization

The localization of this compound within cellular compartments is vital for its function. It has been found in:

- Cytoplasm

- Mitochondria

- Endoplasmic Reticulum

This localization can lead to disruptions in mitochondrial function and may induce apoptosis under certain conditions.

Therapeutic Potential

Given its biological activity, this compound shows promise as a candidate for drug development. Its ability to modulate enzyme activity and influence cell signaling pathways could be leveraged for therapeutic interventions in diseases characterized by dysregulated metabolism or oxidative stress.

Q & A

Q. What are the key physicochemical properties of 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene, and how are they determined experimentally?

The compound has a molecular formula C₇H₃BrF₄O and molecular weight 259.00 g/mol . Key properties include its liquid state (colorless to yellow), density (~1.62 g/cm³), and boiling point (153–155°C) . Characterization methods:

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves:

Electrophilic substitution : Bromination of 1-fluoro-2-(trifluoromethoxy)benzene using Br₂ or NBS under controlled conditions.

Directed ortho-metalation : Use of LDA or Grignard reagents to introduce bromine at the para position relative to fluorine .

Key challenges include minimizing side reactions (e.g., over-bromination) and ensuring regioselectivity. Reaction monitoring via TLC or GC-MS is critical .

Q. What safety precautions are essential when handling this compound?

The compound carries hazard codes H315-H319-H335 (skin/eye irritation, respiratory irritation) . Safety protocols:

- PPE : Gloves (nitrile), goggles, and fume hood use.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Predict activation energies for Suzuki-Miyaura couplings (e.g., with aryl boronic acids) by analyzing transition states .

Experimental validation via kinetic studies (e.g., variable-temperature NMR) can resolve discrepancies between computed and observed reactivity .

Q. How do steric and electronic effects of the trifluoromethoxy group influence regioselectivity in substitution reactions?

The -OCF₃ group is strongly electron-withdrawing (-I effect) but sterically bulky, leading to:

- Ortho/para selectivity in electrophilic substitutions due to meta-directing effects.

- Steric hindrance in Pd-catalyzed couplings, requiring bulky ligands (e.g., SPhos) to enhance yields .

Contradictions in literature reports (e.g., unexpected meta-bromination) may arise from solvent polarity or catalyst choice, necessitating mechanistic probes like isotopic labeling .

Q. What strategies optimize the purification of this compound from reaction mixtures?

- Distillation : Fractional distillation under reduced pressure (bp 153–155°C) to isolate the product .

- Chromatography : Flash column chromatography with hexane/EtOAc (95:5) to remove polar byproducts.

- Crystallization : Low-temperature recrystallization from ethanol/water mixtures to achieve >98% purity .

Q. How is this compound utilized in the development of bioactive molecules or materials?

- Pharmaceutical intermediates : Serves as a precursor for fluorinated APIs (e.g., kinase inhibitors) via Buchwald-Hartwig amination .

- Liquid crystals : The trifluoromethoxy group enhances thermal stability and dielectric anisotropy in display materials .

- Agrochemicals : Functionalization to introduce sulfur or phosphonate groups improves herbicidal activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Discrepancies may arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points. Validate via DSC and PXRD .

- Impurity profiles : Trace solvents (e.g., DCM) or moisture can shift NMR peaks. Use deuterated solvents and rigorous drying .

- Instrument calibration : Cross-check spectral data with certified standards (e.g., NIST libraries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。